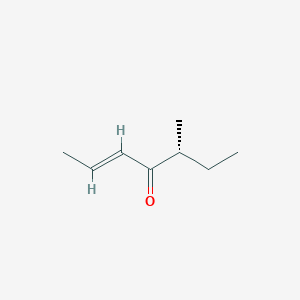

5-Methyl-2-hepten-4-one, (R)-

Description

Significance and Research Trajectory of Enantiomerically Pure Ketones

Enantiomerically pure ketones, which are chiral ketones existing as a single mirror image form (enantiomer), are of profound importance in science and industry. nobelprize.org The three-dimensional arrangement of atoms in a chiral molecule can lead to dramatically different biological and physical properties between its enantiomers. libretexts.org This is because biological systems, such as the olfactory receptors in the human nose, are themselves chiral and interact differently with each enantiomer. nobelprize.org

The case of 5-methyl-2-hepten-4-one (B146534) provides a clear illustration of this principle. The two enantiomers, (R)- and (S)-filbertone, both possess a "hazelnut" aroma, but with distinct nuances. The (R)-enantiomer is described as having soft, butter, and chocolate notes, while the (S)-enantiomer has a stronger impact with metallic and fatty notes. bris.ac.uknih.gov Furthermore, the odor threshold of the (S)-enantiomer is reportedly ten times lower than that of the (R)-enantiomer, meaning it can be detected at a much lower concentration. bris.ac.ukfrontiersin.org

This differentiation is critical in the food and fragrance industries, where creating authentic and specific sensory profiles is paramount. iupac.org The enantiomeric ratio of filbertone (B1242023) in natural hazelnuts can vary based on geographic origin and processing, making it a key analytical marker for authenticating food products like olive oil and hazelnut-based goods. datapdf.comfrontiersin.orgresearchgate.net For instance, hazelnuts from Italy have been found to have a higher relative amount of the (R)-enantiomer after roasting, which is suggested to contribute to a more appreciated nutty aroma. frontiersin.orgresearchgate.net

The research trajectory for enantiomerically pure ketones has moved from simple isolation from natural sources to the development of sophisticated asymmetric synthesis methods. This allows for the production of a specific, desired enantiomer in high purity, which is crucial for applications in pharmaceuticals, agrochemicals, and flavors. nobelprize.org The pursuit of these molecules has driven significant innovation in catalysis and synthetic organic chemistry. researchgate.net

Historical Overview of Stereoselective Research Endeavors Related to Chiral α,β-Unsaturated Carbonyl Compounds

The synthesis of chiral α,β-unsaturated carbonyl compounds like (R)-5-Methyl-2-hepten-4-one is a central theme in modern organic chemistry. Historically, accessing enantiomerically pure compounds involved either resolving a racemic (50:50) mixture of both enantiomers or using a naturally occurring chiral molecule as a starting material in a "chiral-pool" synthesis. datapdf.comnobelprize.org

Early enantioselective syntheses of filbertone isomers relied on this chiral-pool approach. datapdf.com For example, a well-established synthesis starts with commercially available (S)-(-)-2-methylbutan-1-ol. bris.ac.ukresearchgate.net This chiral alcohol is converted through a series of steps into the target ketone. One such route involves oxidation of the alcohol to an aldehyde, followed by reaction with an organolithium reagent, reduction, and a final oxidation to yield the ketone. bris.ac.ukdatapdf.com

While effective, these early methods often required harsh reagents (like chromium-based oxidants) or strictly controlled conditions (like the use of organolithium reagents), limiting their scalability and environmental friendliness. nih.govmdpi.com

More recent research has focused on developing catalytic asymmetric methods. These approaches use a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product. Key advancements in this area include:

Asymmetric Michael Additions: This reaction is a cornerstone for creating carbon-carbon bonds. The use of chiral organocatalysts, such as proline derivatives, has enabled the highly stereoselective addition of aldehydes and ketones to nitroalkenes and other Michael acceptors, forming precursors to complex chiral molecules. encyclopedia.pub

Metal-Catalyzed Reactions: Chiral complexes of metals like palladium, iron, and rhodium have been developed to catalyze a wide range of stereoselective transformations. nobelprize.orgrsc.orgbohrium.com For example, palladium-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds can create products with both carbon- and phosphorus-stereogenic centers with high enantioselectivity. rsc.org

Biocatalysis: The use of enzymes (biocatalysts) has gained significant traction for producing enantiopure compounds under mild, environmentally benign conditions. iupac.orgresearchgate.net Ene-reductases, for instance, can selectively reduce the carbon-carbon double bond of α,β-unsaturated ketones with high stereocontrol, a strategy applied to the synthesis of various flavor compounds. nih.gov A chemoenzymatic synthesis for (S)-filbertone has been developed that uses an aldol-based sequence, avoiding toxic reagents and representing a greener alternative to classical methods. nih.govmdpi.com

These evolving strategies reflect a continuous drive toward more efficient, sustainable, and precise methods for synthesizing valuable chiral molecules like (R)-5-Methyl-2-hepten-4-one.

Data Tables

Physical and Chemical Properties of (E)-5-Methyl-2-hepten-4-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-5-methylhept-2-en-4-one | nih.gov |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.comthegoodscentscompany.com |

| Odor | Hazelnut, nutty | thegoodscentscompany.com |

| Boiling Point | 169–171°C | |

| Density | 0.847–0.853 g/mL | |

| Refractive Index | 1.4400–1.446 | thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in alcohol and oils | thegoodscentscompany.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

135910-94-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E,5R)-5-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m1/s1 |

InChI Key |

ARJWAURHQDJJAC-PTYLAXBQSA-N |

Isomeric SMILES |

CC[C@@H](C)C(=O)/C=C/C |

Canonical SMILES |

CCC(C)C(=O)C=CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 5 Methyl 2 Hepten 4 One

Asymmetric Synthesis Approaches to the Chiral Center

Asymmetric synthesis provides the most direct routes to enantiomerically enriched compounds like (R)-5-Methyl-2-hepten-4-one. mdpi.com These approaches can be broadly categorized into catalytic methods, where a small amount of a chiral substance generates a large quantity of chiral product, and substrate-controlled methods, which utilize chiral starting materials or temporarily attached chiral groups.

Catalytic Asymmetric Syntheses

Catalytic asymmetric synthesis is a highly efficient and atom-economical approach for generating chiral molecules. This strategy employs a substoichiometric amount of a chiral catalyst to repeatedly generate the desired enantiomer from a prochiral substrate. The primary modalities within this category are organocatalysis and metal complex catalysis.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of α-chiral ketones like (R)-5-Methyl-2-hepten-4-one, a key strategy involves the asymmetric conjugate addition to an α,β-unsaturated precursor. Chiral secondary amines, such as prolinol derivatives, are effective catalysts for such reactions via enamine or iminium ion intermediates.

A plausible organocatalytic route to (R)-5-Methyl-2-hepten-4-one would involve the asymmetric Michael addition of propanal to 1-penten-3-one. The chiral catalyst would facilitate the formation of a transient chiral enamine from propanal, which then attacks the Michael acceptor. Subsequent hydrolysis would yield the chiral ketone. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine intermediate, directing the incoming electrophile to the opposite face. While this specific transformation for filbertone (B1242023) is not extensively documented, the methodology is well-established for a wide range of ketones. nih.govmdpi.com

Table 1: Proposed Organocatalytic Synthesis of (R)-5-Methyl-2-hepten-4-one Precursor

| Step | Reaction Type | Key Reagents & Catalyst | Intermediate/Product | Expected Outcome |

|---|---|---|---|---|

| 1 | Asymmetric Michael Addition | Propanal, 1-Penten-3-one, (S)-Diphenylprolinol silyl (B83357) ether | (R)-5-Methyl-4-oxoheptanal | Formation of the chiral aldehyde with high enantioselectivity (typically >90% ee). |

| 2 | Wittig Reaction or similar | Phosphonium ylide (e.g., Ph3P=CHCH3) | (R)-5-Methyl-2-hepten-4-one | Conversion of the aldehyde to the α,β-unsaturated ketone. |

Transition metal complexes featuring chiral ligands are powerful catalysts for a vast array of asymmetric reactions. organic-chemistry.org The synthesis of (R)-5-Methyl-2-hepten-4-one can be envisioned through the asymmetric conjugate addition of an ethyl group to a suitable α,β-unsaturated precursor, such as 1-hepten-3-one, catalyzed by a chiral copper or rhodium complex. libretexts.orgmdpi.com

In this approach, a source of the ethyl nucleophile, such as diethylzinc (B1219324) or an ethylboronic acid, is added to the enone. The chiral metal complex, often formed in situ from a metal salt and a chiral ligand (e.g., BINAP, phosphoramidites), coordinates to the substrate, creating a chiral environment. This coordination dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of the (R)-enantiomer. libretexts.orgacs.orgorganic-chemistry.orgnih.gov

Table 2: Proposed Chiral Metal Complex-Catalyzed Synthesis

| Reaction Type | Substrate | Reagent | Catalyst System (Example) | Product | Expected Outcome |

|---|---|---|---|---|---|

| Asymmetric Conjugate Addition | Hept-1-en-3-one | Diethylzinc (Et2Zn) | Cu(OTf)2 with a chiral phosphoramidite (B1245037) ligand | (R)-5-Methyl-heptan-3-one | High yield and enantioselectivity for the saturated ketone precursor. |

| Asymmetric Conjugate Addition | 1-Penten-3-one | Ethylboronic acid | Rh(acac)(CO)2 with a chiral diene ligand (e.g., (S)-BINAP) | (R)-5-Methyl-pentan-3-one | Formation of the chiral ketone precursor with high enantiomeric excess. |

The resulting saturated ketone would require further steps (e.g., α-selenenylation/oxidation or bromination/elimination) to introduce the double bond.

Chiral Pool Strategies from Natural Precursors

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. sciforum.netresearchgate.net This approach is one of the most practical and widely reported methods for synthesizing filbertone enantiomers. The synthesis of (S)-5-Methyl-2-hepten-4-one has been successfully achieved starting from the commercially available natural product (S)-(-)-2-methylbutan-1-ol. researchgate.net

Logically, the synthesis of the (R)-enantiomer can be achieved by applying the same reaction sequence to the opposite enantiomer of the starting material, (R)-(+)-2-methylbutan-1-ol, which is also accessible. sciforum.netresearchgate.netresearchgate.net The synthesis involves a four-step sequence: oxidation of the chiral alcohol to the corresponding aldehyde, nucleophilic addition of an allyl or propargyl group, a second oxidation of the resulting secondary alcohol, and finally, isomerization to yield the conjugated enone.

Table 3: Chiral Pool Synthesis of (R)-5-Methyl-2-hepten-4-one

| Step | Starting Material | Reaction | Key Reagents | Product | Reported Yield (for S-enantiomer) |

|---|---|---|---|---|---|

| 1 | (R)-(+)-2-Methylbutan-1-ol | Oxidation | Pyridinium chlorochromate (PCC) | (R)-2-Methylbutanal | ~73% |

| 2 | (R)-2-Methylbutanal | Allylation | Allyl bromide, Zn | (R)-5-Methylhept-1-en-4-ol | ~85% |

| 3 | (R)-5-Methylhept-1-en-4-ol | Oxidation | Pyridinium chlorochromate (PCC) | (R)-5-Methylhept-1-en-4-one | ~71% |

| 4 | (R)-5-Methylhept-1-en-4-one | Isomerization | p-Toluenesulfonic acid (p-TsOH) | (R)-5-Methyl-2-hepten-4-one | ~95% |

Data adapted from the synthesis of the (S)-enantiomer. researchgate.net

Chiral Auxiliary-Based Approaches

In this strategy, a prochiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary, to direct a subsequent stereoselective reaction. wikipedia.orgarizona.edu After the new stereocenter is formed, the auxiliary is removed and can often be recovered. Evans oxazolidinones and Myers' pseudoephedrine amides are common examples. wikipedia.orgharvard.edu

For the synthesis of (R)-5-Methyl-2-hepten-4-one, one could start with propanoic acid attached to a chiral auxiliary. The α-proton is then removed with a strong base to form a chiral enolate. This enolate can then be alkylated with a suitable electrophile, such as 1-bromo-2-butene. The bulky chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus creating the new stereocenter with high diastereoselectivity. The final steps involve the cleavage of the auxiliary to reveal the chiral carboxylic acid, which can then be converted to the target ketone. harvard.edumdpi.com

Table 4: Proposed Chiral Auxiliary-Based Synthetic Route

| Step | Reaction | Substrate/Reagents | Key Intermediate | Stereochemical Control |

|---|---|---|---|---|

| 1 | Auxiliary Attachment | Propionyl chloride + (S)-4-benzyl-2-oxazolidinone | Chiral N-propionyl imide | Formation of the starting chiral substrate. |

| 2 | Enolate Formation | LDA or NaHMDS | Chiral sodium enolate | The auxiliary directs the conformation of the enolate. |

| 3 | Diastereoselective Alkylation | 1-Bromo-2-butene | Alkylated imide with new stereocenter | Steric hindrance from the auxiliary directs the electrophile. |

| 4 | Auxiliary Cleavage & Ketone Formation | LiOH/H2O2; conversion to Weinreb amide, then reaction with ethylmagnesium bromide | (R)-5-Methyl-2-hepten-4-one | Release of the chiral product. |

Enantioselective Biocatalytic Transformations

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. rsc.org For generating chiral ketones, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly useful. These enzymes can reduce a prochiral ketone to a single enantiomer of a secondary alcohol with exceptional selectivity. mdpi.comnih.govnih.gov

A potential biocatalytic route to (R)-5-Methyl-2-hepten-4-one could involve the asymmetric reduction of a precursor ketone, 5-methylhepta-2,5-dien-4-one, using a whole-cell biocatalyst (like baker's yeast) or an isolated enzyme. The enzyme would selectively reduce one of the enone double bonds and the ketone carbonyl to produce a chiral allylic alcohol. Subsequent oxidation of this alcohol would then yield the target (R)-ketone. Many ADHs follow Prelog's rule, producing the (S)-alcohol, but anti-Prelog enzymes that produce the (R)-alcohol are also known and can be selected or engineered for this purpose. mdpi.com This method is valued for its mild reaction conditions and environmental compatibility.

Table 5: Proposed Enantioselective Biocatalytic Reduction Strategy

| Step | Reaction Type | Substrate | Biocatalyst | Product | Key Advantage |

|---|---|---|---|---|---|

| 1 | Asymmetric Reduction | 5-Methylhept-2-en-4-one (racemic or prochiral precursor) | Engineered Ketoreductase (KRED) or whole cells (e.g., Yeast) | (4R, 5R)-5-Methyl-2-hepten-4-ol | Very high enantioselectivity (>99% ee is common). |

| 2 | Oxidation | (4R, 5R)-5-Methyl-2-hepten-4-ol | Mild oxidizing agent (e.g., MnO2) | (R)-5-Methyl-2-hepten-4-one | Preserves the stereochemistry at the C5 position. |

Enzyme-Mediated Stereoselective Syntheses

Enzymatic catalysis offers a powerful tool for stereoselective synthesis, providing high selectivity under mild reaction conditions. A notable chemoenzymatic, chiral-pool-based synthesis has been developed for the (S)-enantiomer, which provides a clear blueprint for accessing the corresponding (R)-enantiomer by selecting the appropriate starting material. nih.gov

This four-step aldol-based sequence begins with a chiral precursor, (S)-2-methylbutanoic acid, to ultimately yield (S)-5-methylhept-2-en-4-one. nih.gov To produce the target (R)-enantiomer, this strategy would necessitate starting with (R)-2-methylbutanoic acid. A key step in this sequence is the enzymatic hydrolysis of a β-ketoester intermediate. The enzyme, an immobilized lipase (B570770) from Candida antarctica (commonly known as Novozym 435), is employed for the selective hydrolysis of the ester group without compromising the chiral center. researchgate.net This approach avoids harsh chemical reagents and anhydrous conditions, making it a "green" and scalable alternative. nih.gov

Activation and Condensation: (R)-2-methylbutanoic acid is activated and condensed with potassium ethyl malonate to form (R)-ethyl 4-methyl-3-oxohexanoate.

Enzymatic Hydrolysis: The resulting β-ketoester is subjected to enzymatic hydrolysis using Novozym 435.

Aldol (B89426) Condensation: The chiral β-keto acid is then condensed with acetaldehyde (B116499).

Dehydration: The final step involves the dehydration of the aldol product to yield (R)-5-Methyl-2-hepten-4-one.

| Step | Reactants | Key Reagent/Catalyst | Product |

| 1 | (R)-2-methylbutanoic acid, Potassium ethyl malonate | Carbonyldiimidazole (CDI), MgCl₂ | (R)-Ethyl 4-methyl-3-oxohexanoate |

| 2 | (R)-Ethyl 4-methyl-3-oxohexanoate | Novozym 435, Phosphate buffer | (R)-4-Methyl-3-oxohexanoic acid |

| 3 | (R)-4-Methyl-3-oxohexanoic acid, Acetaldehyde | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄) | (R,E)-7-hydroxy-5-methylhept-2-en-4-one |

| 4 | (R,E)-7-hydroxy-5-methylhept-2-en-4-one | p-Toluenesulfonic acid (p-TsOH) | (R)-5-Methyl-2-hepten-4-one |

Microbial Biotransformations for Chiral Ketone Formation

Microbial biotransformations utilize whole-cell microorganisms as biocatalysts, offering the advantage of containing complete enzyme systems and cofactor regeneration mechanisms. nih.govmdpi.com While a direct microbial synthesis of (R)-5-Methyl-2-hepten-4-one from a simple precursor has not been extensively documented, the principles of microbial biotransformation are highly applicable for the formation of chiral ketones.

The primary routes for microbial formation of chiral ketones include:

Stereoselective Oxidation of Sec-Alcohols: Microorganisms can be used to perform enantioselective oxidation of a racemic secondary alcohol precursor, (±)-5-methylhept-2-en-4-ol. One enantiomer of the alcohol would be oxidized to the corresponding ketone, (R)-5-Methyl-2-hepten-4-one, while leaving the other alcohol enantiomer (S) unreacted.

Asymmetric Reduction of Prochiral Diketones: A prochiral diketone substrate could be selectively reduced by a microorganism to form the desired chiral ketone.

Reductive Amination of Prochiral Ketones: While this produces chiral amines, it demonstrates the ability of microbial systems, such as those containing transaminases, to recognize and selectively transform prochiral ketones. nih.gov

Various microorganisms, including species of Aspergillus, Penicillium, Saccharomyces, and Rhodotorula, have been successfully employed for the stereoselective reduction of a wide range of prochiral ketones to chiral alcohols, demonstrating their potential for catalyzing stereoselective reactions on ketone substrates. nih.govresearchgate.net For instance, Rhodotorula glutinis has shown remarkable versatility in reducing different classes of ketones with high optical purity. nih.gov This inherent capability could be harnessed in reverse (oxidation) or through enzyme engineering to target the synthesis of specific chiral ketones like (R)-5-Methyl-2-hepten-4-one.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a cornerstone of stereochemistry, enabling the separation of a racemic mixture into its constituent enantiomers. wikipedia.org For 5-methyl-2-hepten-4-one (B146534), which is often synthesized as a racemic mixture, these techniques are crucial for isolating the desired (R)-enantiomer.

Diastereomeric Salt Formation and Fractional Crystallization

The most established method for chiral resolution involves the formation of diastereomeric salts. wikipedia.org This technique relies on reacting a racemic mixture with a single, pure enantiomer of a resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization. pharmtech.com

This method is most directly applicable to compounds that can form salts, such as acids and amines. pharmtech.com Since 5-methyl-2-hepten-4-one is a neutral ketone, it cannot directly form a salt. However, the principle can be applied through derivatization. The ketone could be converted into a suitable derivative that contains an acidic or basic functional group. For example, reaction with a chiral hydrazine (B178648) could form diastereomeric hydrazones, which might be separable by crystallization or chromatography. After separation, the derivative would be cleaved to regenerate the pure enantiomer of the ketone.

Kinetic Resolutions (Enzymatic and Non-enzymatic)

Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer in a racemic mixture reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material and the formation of an enantioenriched product. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic alcohols and esters. For a substrate like racemic 5-methyl-2-hepten-4-one, a potential strategy involves its reduction to the corresponding racemic alcohol, followed by an enzyme-catalyzed acylation. The lipase would selectively acylate one alcohol enantiomer at a much faster rate, allowing for the separation of the enantioenriched ester from the unreacted, enantioenriched alcohol. Subsequent oxidation of the resolved alcohol would yield the desired enantiomer of the ketone.

Non-enzymatic Kinetic Resolution: This involves the use of synthetic chiral catalysts. For α,β-unsaturated ketones, organocatalysts, such as those derived from cinchona alkaloids, can be employed in reactions like conjugate additions. mdpi.com When a racemic mixture of 5-methyl-2-hepten-4-one is subjected to such a reaction with a sub-stoichiometric amount of a nucleophile, one enantiomer will react preferentially, allowing the unreacted, enantiomerically enriched ketone to be recovered.

A significant advantage of kinetic resolution is the potential for dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows for a theoretical yield of a single enantiomer approaching 100%. wikipedia.org

Preparative Chiral Chromatography Methods (e.g., HPLC, SFC)

Preparative chiral chromatography is a powerful and widely used technique for separating enantiomers on a large scale. chiraltech.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the column at different rates and thus be separated. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a common method for obtaining pure enantiomers. For a compound like 5-methyl-2-hepten-4-one, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These columns can be operated in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development to achieve optimal separation. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for preparative chiral separations. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a greener and more cost-effective option. Polysaccharide-based CSPs are also the most common choice for chiral SFC.

Analytical studies on 5-methyl-2-hepten-4-one have demonstrated successful enantiomeric separation using gas chromatography with modified cyclodextrin-based chiral selectors, confirming the feasibility of chromatographic resolution. researchgate.netfrontiersin.org Scaling these analytical methods to preparative HPLC or SFC would involve optimizing parameters such as column size, mobile phase composition, and loading capacity.

| Technique | Chiral Stationary Phase (Typical) | Mobile Phase (Typical) | Advantages |

| Prep HPLC | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Hexane/Isopropanol, Ethanol | High resolution, well-established |

| Prep SFC | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | CO₂/Methanol, Ethanol | Fast, reduced organic solvent use, lower cost |

Total Synthesis Strategies from Achiral or Prochiral Precursors

Synthesizing a chiral molecule from simple, non-chiral starting materials is a fundamental goal of organic chemistry. For 5-methyl-2-hepten-4-one, strategies have been developed that avoid the use of a chiral pool and instead introduce chirality during the synthetic sequence.

One patented method describes a route starting from readily available achiral compounds: an acetoacetic ester and 2-methylbutyryl chloride. google.com This approach avoids more complex reactions like Grignard additions and stoichiometric oxidations, offering a simpler and more industrially scalable process. google.com

The key steps are:

Acylation: An acetoacetic ester (e.g., ethyl acetoacetate) is reacted with 2-methylbutyryl chloride in the presence of a base to form the intermediate ethyl 2-(2-methylbutanoyl)-3-oxobutanoate.

Condensation and Cyclization: This intermediate is then condensed with acetaldehyde.

Hydrolysis and Decarboxylation: The subsequent hydrolysis and decarboxylation of the resulting compound yields racemic 5-methyl-2-hepten-4-one. google.com

While this specific patented route produces the racemic product, it provides a direct pathway from simple achiral precursors. To obtain the (R)-enantiomer, this synthesis would need to be combined with a chiral resolution step (as described in section 2.3) or adapted into an asymmetric synthesis by using a chiral catalyst in the condensation step.

| Step | Reactants | Key Reagent/Catalyst | Product |

| 1 | Acetoacetic ester, 2-Methylbutyryl chloride | Base (e.g., Calcium hydroxide) | 2-Methylbutyryl acetoacetic ester intermediate |

| 2 | 2-Methylbutyryl acetoacetic ester, Acetaldehyde | Base (e.g., Triethylamine) | Racemic 5-Methyl-2-hepten-4-one |

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of hypothetical reverse-reaction steps known as disconnections. deanfrancispress.comicj-e.org For (R)-5-Methyl-2-hepten-4-one, the primary goals are to control the stereochemistry at the C5 chiral center and to construct the α,β-unsaturated ketone moiety efficiently.

The structure of (R)-5-Methyl-2-hepten-4-one offers several logical points for disconnection. The key functionalities to consider are the carbon-carbon bonds forming the backbone and the α,β-unsaturated ketone system.

Disconnection Strategy 1: Aldol Condensation Approach

A primary disconnection can be made at the C2-C3 bond, which is characteristic of a molecule that could be formed via an aldol condensation or a related reaction. This leads to two simpler fragments: a four-carbon aldehyde and a three-carbon ketone fragment.

Target Molecule: (R)-5-Methyl-2-hepten-4-one

Disconnection (C2-C3): This disconnection is based on an aldol condensation reaction.

Synthons: An acyl anion equivalent at C4 and a propenyl cation equivalent.

Synthetic Equivalents: This retrosynthetic step suggests that the molecule can be synthesized from (R)-2-methylbutanal and an acetaldehyde equivalent or a related three-carbon building block. google.com This approach places the chiral center in one of the starting materials, a strategy known as a chiral pool synthesis. mdpi.com

Disconnection Strategy 2: Grignard-type Addition

Another logical disconnection is at the C4-C5 bond. This bond connects the chiral center to the carbonyl carbon, suggesting a nucleophilic addition of an organometallic reagent to an α,β-unsaturated carbonyl compound or a related electrophile.

Target Molecule: (R)-5-Methyl-2-hepten-4-one

Disconnection (C4-C5): This disconnection suggests a Grignard-type reaction or the addition of another organometallic reagent.

Synthons: A sec-butyl cation synthon with (R)-stereochemistry and a propenoyl anion synthon.

Synthetic Equivalents: This could translate to the reaction of an (R)-sec-butyl organometallic reagent with a propenal derivative. However, controlling the stereochemistry and preventing side reactions can be challenging. A more viable forward synthesis based on a similar disconnection involves the addition of a propynyl (B12738560) lithium reagent to (R)-2-methylbutanal, followed by reduction and oxidation. bris.ac.uk

Disconnection Strategy 3: Acylation Approach

A third strategy involves disconnecting the C3-C4 bond, which suggests an acylation of a ketone enolate or a related nucleophile.

Target Molecule: (R)-5-Methyl-2-hepten-4-one

Disconnection (C3-C4): This points towards a Claisen condensation or acylation-type reaction.

Synthetic Equivalents: This route could involve the reaction of the enolate of 3-methyl-2-pentanone (B1360105) with an acetaldehyde equivalent. A patented synthesis utilizes the condensation of 3-methyl-2-pentanone with acetaldehyde. google.com Another approach uses acetoacetate (B1235776) as a starting material, which is reacted with 2-methylbutyryl chloride. google.com

Convergent versus Linear Synthetic Route Design

The choice between a linear and a convergent synthesis is a fundamental strategic decision in multi-step organic synthesis. fiveable.mewikipedia.org A linear synthesis builds the target molecule sequentially, with each step adding a new piece to a growing chain. In contrast, a convergent synthesis involves preparing key fragments of the molecule independently and then combining them in the later stages. chemistnotes.comyoutube.com

Linear Synthesis

Example Route: A synthesis starting from butanone and acetaldehyde to first form 3-methyl-3-penten-2-one, followed by reduction to 3-methyl-2-pentanone, and then a final condensation with acetaldehyde, represents a linear approach. google.com Each step builds upon the previous one in a single pathway.

Convergent Synthesis

Example Route: A synthesis starting from commercially available (S)-(-)-2-methylbutan-1-ol (which leads to the (S)-enantiomer of the target, but illustrates the strategy) can be viewed through a convergent lens. bris.ac.ukresearchgate.net In this strategy, the chiral fragment is prepared (oxidation to the aldehyde), and in a separate conceptual branch, the propyne (B1212725) fragment is prepared for coupling. These two fragments are then joined. This approach is highly valuable as it secures the stereochemistry early in the synthesis.

The table below compares a representative linear and a more convergent-style synthetic approach for filbertone, illustrating the differences in strategy and efficiency.

| Feature | Linear Synthesis Example | Convergent-Style Synthesis Example |

|---|---|---|

| Starting Materials | Butanone, Acetaldehyde | (S)-(-)-2-methylbutan-1-ol, Propyne |

| Key Strategy | Stepwise construction of the carbon backbone through sequential condensations and reductions. google.com | Preservation of a chiral center from a chiral pool starting material and coupling with another fragment. bris.ac.uk |

| Number of Steps (longest sequence) | ~3 steps | ~4 steps researchgate.net |

| Overall Yield | Yields can be high but are dependent on the efficiency of each sequential step. | Reported overall yields are in the range of 20-42%. researchgate.netresearchgate.net |

| Stereocontrol | Stereocenter is created during the synthesis, which may result in a racemic mixture requiring resolution. | Stereocenter is derived from the starting material, ensuring high enantiomeric purity. |

| Advantages | Utilizes simple, inexpensive starting materials. google.com | Excellent control of stereochemistry; allows for independent optimization of fragment synthesis. |

| Disadvantages | Lower overall yield in longer sequences; potential for racemic products. | May require more expensive chiral starting materials. |

Advanced Spectroscopic and Chiroptical Characterization Studies of R 5 Methyl 2 Hepten 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a molecule with the structural complexity of (R)-5-Methyl-2-hepten-4-one, one-dimensional (¹H and ¹³C) NMR provides foundational information, while multidimensional techniques are essential for complete and unambiguous assignment of all proton and carbon signals.

Multidimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within the (R)-5-Methyl-2-hepten-4-one molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For (R)-5-Methyl-2-hepten-4-one, COSY would reveal correlations between the vinyl protons (H-2 and H-3), between H-5 and the adjacent methylene (B1212753) (H-6) and methyl protons, and between the methylene protons (H-6) and the terminal methyl protons (H-7).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments. For instance, the proton at the chiral center (H-5) would show a direct correlation to its attached carbon (C-5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. Key HMBC correlations would be observed from the methyl protons at C-1 to the carbonyl carbon (C-4) and the vinyl carbon (C-2), and from the proton at the chiral center (H-5) to the carbonyl carbon (C-4) and the methylene carbon (C-6), confirming the core structure of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is essential for confirming stereochemistry and conformation. libretexts.org For (R)-5-Methyl-2-hepten-4-one, a NOESY experiment could show correlations between the proton at the chiral center (H-5) and the vinyl proton (H-3), providing insights into the preferred conformation around the C4-C5 bond.

The following table summarizes the expected NMR assignments for (R)-5-Methyl-2-hepten-4-one based on these techniques.

| Atom No. | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~1.9 (d) | ~18.0 | H-2 | C-2, C-3, C-4 |

| 2 | ~6.1 (dq) | ~132.0 | H-1, H-3 | C-1, C-4 |

| 3 | ~6.8 (dq) | ~145.0 | H-2 | C-1, C-4, C-5 |

| 4 | - | ~200.0 | - | - |

| 5 | ~2.8 (m) | ~45.0 | H-6, H-8 | C-3, C-4, C-6, C-7 |

| 6 | ~1.5 (m), ~1.3 (m) | ~25.0 | H-5, H-7 | C-5, C-7, C-8 |

| 7 | ~0.9 (t) | ~11.5 | H-6 | C-5, C-6 |

| 8 | ~1.1 (d) | ~16.0 | H-5 | C-5, C-6 |

Note: This is a representative table of expected NMR data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Determining the enantiomeric excess (ee) is critical in the analysis of chiral molecules. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this assessment. bham.ac.uknih.gov Enantiomers are indistinguishable in an achiral solvent, but their interaction with a chiral resolving agent can form transient diastereomeric complexes, which have distinct NMR spectra. bham.ac.uk

Lanthanide Shift Reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), are commonly used for this purpose. mit.edulibretexts.org The ketone's carbonyl oxygen in (R)-5-Methyl-2-hepten-4-one acts as a Lewis basic site, coordinating with the Lewis acidic europium center of the chiral LSR. This coordination forms two diastereomeric complexes: [(R)-filbertone-Eu(hfc)₃] and [(S)-filbertone-Eu(hfc)₃]. These diastereomeric complexes exhibit different chemical shifts (δ), and the difference between these shifts (ΔΔδ) allows for the baseline resolution of signals corresponding to each enantiomer. frontiersin.org The enantiomeric excess can then be accurately calculated by integrating the distinct signals for the R and S enantiomers.

| Proton | δ (R-enantiomer) | δ (S-enantiomer) | ΔΔδ (ppm) |

| H-5 | 3.15 | 3.25 | 0.10 |

| H-8 (methyl) | 1.25 | 1.32 | 0.07 |

| H-2 (vinyl) | 6.30 | 6.35 | 0.05 |

Note: This table presents hypothetical data illustrating the expected separation of proton signals upon addition of a chiral shift reagent. The magnitude of the induced shift and the separation (ΔΔδ) depends on the specific reagent, concentration, and substrate.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, structure, and quantity of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Advanced MS techniques are essential for the comprehensive characterization of (R)-5-Methyl-2-hepten-4-one.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically using analyzers like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For (R)-5-Methyl-2-hepten-4-one, HRMS confirms its elemental composition as C₈H₁₄O. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Nominal Mass | 126 amu |

| Monoisotopic Mass (Calculated) | 126.104465 Da |

| Monoisotopic Mass (Measured) | 126.1045 Da (example) |

| Mass Accuracy | < 5 ppm (example) |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, typically through collision-induced dissociation (CID), to produce a spectrum of smaller fragment ions (product ions). wikipedia.org This process provides detailed structural information.

For (R)-5-Methyl-2-hepten-4-one, the protonated molecule [M+H]⁺ at m/z 127 would be selected as the precursor ion. The fragmentation of α,β-unsaturated ketones is well-characterized and typically involves cleavages alpha to the carbonyl group and rearrangements. researchgate.netnih.gov The resulting product ion spectrum can be used to confirm the connectivity of the molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity/Mechanism |

| 127.1 | 99.1 | 28 (C₂H₄) | McLafferty rearrangement involving the ethyl group |

| 127.1 | 98.1 | 29 (C₂H₅•) | Loss of the ethyl radical via α-cleavage at C4-C5 |

| 127.1 | 81.1 | 46 (C₂H₅OH) | Rearrangement and loss of ethanol |

| 127.1 | 71.1 | 56 (C₄H₈) | Cleavage of the C5-C6 bond with hydrogen transfer |

| 127.1 | 69.1 | 58 (C₃H₆O) | Loss of methyl vinyl ketone |

| 127.1 | 57.1 | 70 (C₄H₆O) | Acylium ion [CH₃CH₂CH(CH₃)]⁺ from cleavage |

Note: This table presents plausible fragmentation pathways based on the structure and known fragmentation mechanisms of similar ketones.

Standard mass spectrometry cannot distinguish between enantiomers. However, specialized techniques have been developed for chiral analysis.

Chiral Mass Spectrometry: This can be achieved by forming diastereomeric complexes with a chiral selector molecule. These complexes can then be differentiated in the mass spectrometer. Using the kinetic method, the relative stability of the proton-bound diastereomeric complexes formed between the analyte enantiomers and a chiral reference compound can be determined by measuring their fragmentation rates in an MS/MS experiment. nih.gov

Ion Mobility Spectrometry (IMS): IMS is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. To distinguish enantiomers, a chiral modifier can be introduced into the drift gas of the IMS cell. The transient diastereomeric interactions between the enantiomers of (R)-5-Methyl-2-hepten-4-one and the chiral modifier lead to different collision cross-sections (CCS) and, consequently, different drift times, allowing for their separation. nih.gov This technique has been successfully applied to separate various chiral compounds, including ketones. fiu.edu Recent studies have demonstrated the successful separation of filbertone (B1242023) enantiomers using enantioselective gas chromatography, highlighting the importance of chiral differentiation for this molecule. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy is a powerful analytical technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For enantiomers, the VCD spectra are mirror images of each other, exhibiting equal magnitude and opposite signs for their signals.

Experimental VCD Data Acquisition and Interpretation for Absolute Configuration Determination

The determination of the absolute configuration of (R)-5-Methyl-2-hepten-4-one, a key flavor compound found in hazelnuts, using VCD spectroscopy involves a comparative analysis between experimental and theoretical data. The experimental VCD spectrum of an enantiomerically enriched sample of 5-Methyl-2-hepten-4-one (B146534) would be recorded on a specialized VCD spectrometer.

The process typically involves dissolving the sample in a suitable solvent that has minimal interference in the infrared region of interest. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. However, to assign the (R) or (S) configuration, this experimental spectrum must be compared to a theoretically predicted spectrum for one of the enantiomers. A direct match between the experimental and calculated spectra allows for the definitive assignment of the absolute configuration.

Computational VCD Spectrum Prediction and Conformational Analysis

Computational methods, primarily Density Functional Theory (DFT), are employed to perform the conformational search and geometry optimization of each identified conformer. For each stable conformer, the vibrational frequencies and rotational strengths are calculated. The final predicted VCD spectrum is then obtained by a Boltzmann averaging of the spectra of the individual conformers based on their calculated relative free energies.

Detailed computational studies providing the predicted VCD spectrum and a comprehensive conformational analysis for (R)-5-Methyl-2-hepten-4-one are not currently available in published scientific literature. Such a study would be invaluable for the stereochemical analysis of this important flavor compound.

Computational Spectroscopy for Structural Elucidation and Stereochemical Assignment

Computational spectroscopy plays a vital role in modern structural and stereochemical analysis. By calculating various spectroscopic parameters and comparing them with experimental data, researchers can gain deep insights into the molecular structure and configuration of unknown compounds.

DFT-Calculated Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Density Functional Theory (DFT) calculations are a powerful tool for predicting a range of spectroscopic parameters with a high degree of accuracy. For (R)-5-Methyl-2-hepten-4-one, DFT methods can be used to calculate:

NMR Chemical Shifts: The chemical shifts of both ¹H and ¹³C nuclei can be predicted. These calculations provide theoretical values that can be compared with experimental NMR data to aid in the assignment of signals and confirm the molecular structure.

IR Frequencies: The vibrational frequencies and intensities of the infrared spectrum can be calculated. This allows for a detailed assignment of the experimental IR bands to specific vibrational modes within the molecule.

The accuracy of these calculations is dependent on the chosen functional and basis set. A comprehensive computational study would typically involve evaluating several different levels of theory to find the one that provides the best agreement with experimental data.

Table 1: Hypothetical DFT-Calculated Spectroscopic Data for a Low-Energy Conformer of (R)-5-Methyl-2-hepten-4-one (Note: This table is illustrative as specific published data is unavailable. The values are representative of what such a calculation might yield.)

| Parameter | Calculated Value |

| ¹H NMR (ppm) | |

| H-2 | 6.15 |

| H-3 | 6.80 |

| H-5 | 2.90 |

| H-6 | 1.60, 1.45 |

| H-7 | 0.95 |

| CH₃ (C5) | 1.10 |

| CH₃ (C1) | 1.90 |

| ¹³C NMR (ppm) | |

| C-1 | 18.2 |

| C-2 | 130.5 |

| C-3 | 145.0 |

| C-4 | 200.1 |

| C-5 | 45.3 |

| C-6 | 25.8 |

| C-7 | 11.9 |

| CH₃ (C5) | 16.5 |

| IR Frequency (cm⁻¹) | |

| C=O stretch | 1685 |

| C=C stretch | 1630 |

| C-H stretch (alkene) | 3020 |

| C-H stretch (alkane) | 2970-2880 |

Comparison of Experimental and Theoretical Data for Stereochemical Assignment

The ultimate goal of these computational studies is the confident assignment of the stereochemistry of 5-Methyl-2-hepten-4-one. This is achieved by a meticulous comparison of the experimental spectroscopic data with the calculated parameters for a specific enantiomer, in this case, the (R)-enantiomer.

For VCD, the sign and relative intensity pattern of the calculated spectrum for the (R)-enantiomer would be compared with the experimental spectrum. A strong correlation would confirm the absolute configuration of the sample. Similarly, a close agreement between the calculated and experimental NMR chemical shifts and IR frequencies would provide strong corroborating evidence for the assigned structure and stereochemistry.

Without access to published experimental and computational data specific to (R)-5-Methyl-2-hepten-4-one, a direct comparison is not possible at this time. Future research in this area would be highly beneficial for the flavor and fragrance industry, as well as for the broader field of stereochemistry.

Reactivity and Mechanistic Investigations of R 5 Methyl 2 Hepten 4 One

Stereoselective Transformations and Reactions

The chiral center in (R)-5-Methyl-2-hepten-4-one exerts significant influence over the approach of reagents, leading to a high degree of stereochemical control in addition and reduction reactions. This substrate-controlled diastereoselectivity is a cornerstone of its utility in asymmetric synthesis.

Enantioselective Additions to the Carbonyl Group

The addition of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium compounds), to the carbonyl group of (R)-5-Methyl-2-hepten-4-one is expected to proceed with notable diastereoselectivity. The steric and electronic environment established by the chiral center at C5 dictates the facial selectivity of the nucleophilic attack. According to established models of 1,2-asymmetric induction, such as the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. This leads to the formation of one diastereomer of the resulting tertiary alcohol in excess.

The predictable nature of this facial selectivity allows for the synthesis of specific diastereomeric tertiary alcohols, which are valuable chiral building blocks for more complex molecules. The level of diastereoselectivity is influenced by the nature of the nucleophile, the solvent, and the presence of chelating Lewis acids.

Stereospecific Reactions at the Alkene Moiety (e.g., Epoxidation, Dihydroxylation)

Reactions targeting the alkene portion of (R)-5-Methyl-2-hepten-4-one, such as epoxidation or dihydroxylation, are also subject to diastereoselective control from the adjacent C5 stereocenter. In these reactions, the reagent approaches the plane of the double bond preferentially from the less sterically encumbered face, as directed by the chiral center.

For instance, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would lead to the formation of diastereomeric epoxides, with one being the major product. Similarly, stereospecific dihydroxylation, using reagents such as osmium tetroxide, would yield a pair of diastereomeric diols, again with a predictable preference for one isomer. This substrate-controlled approach is a reliable method for installing new stereocenters at the C2 and C3 positions with a defined relative stereochemistry.

Asymmetric Reductions to Chiral Alcohols

The reduction of the carbonyl group in α,β-unsaturated ketones can proceed via either 1,2-addition (to the carbonyl) or 1,4-addition (conjugate reduction). For the selective 1,2-reduction of (R)-5-Methyl-2-hepten-4-one to its corresponding chiral allylic alcohol, the Corey-Bakshi-Shibata (CBS) reduction is an exceptionally effective method. chem-station.comwikipedia.orgalfa-chemistry.com This reaction utilizes a chiral oxazaborolidine catalyst and a borane (B79455) source to achieve highly enantioselective (in the case of prochiral ketones) or diastereoselective reduction of the carbonyl group. nih.govorganic-chemistry.org

When applied to a chiral substrate like (R)-5-Methyl-2-hepten-4-one, the CBS reduction is highly diastereoselective, yielding one of the two possible diastereomeric allylic alcohols in high excess. The catalyst creates a chiral environment that, in concert with the existing stereocenter of the substrate, strongly favors hydride delivery to one face of the carbonyl. This method is particularly valuable because it avoids competing hydroboration of the alkene. wikipedia.org

| Reducing System | Major Product Diastereomer | Expected Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R)-CBS Catalyst, BH₃·THF | (2E,4S,5R)-5-Methylhept-2-en-4-ol | >95:5 |

| (S)-CBS Catalyst, BH₃·THF | (2E,4R,5R)-5-Methylhept-2-en-4-ol | >95:5 |

Reactions Involving the α,β-Unsaturated Ketone System

The conjugated π-system of (R)-5-Methyl-2-hepten-4-one allows for reactions that involve both the alkene and the carbonyl group, such as conjugate additions and cycloadditions, which also proceed with stereochemical control.

Conjugate (Michael) Additions with Stereochemical Control

The Michael or 1,4-conjugate addition of nucleophiles to (R)-5-Methyl-2-hepten-4-one is a powerful C-C bond-forming reaction that creates a new stereocenter at the β-carbon (C3). mdpi.com The facial selectivity of this addition is directed by the existing stereocenter at C5. The incoming nucleophile will preferentially add to the face of the double bond opposite the bulkier substituent at the chiral center, leading to a diastereomeric excess (d.e.) in the product. nih.gov

A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonates or nitroalkanes. The resulting enolate intermediate can then be protonated to give the final ketone product. The stereochemical outcome is highly dependent on reaction conditions and the nature of the nucleophile.

| Nucleophile (Reagent) | Product | Expected Major Diastereomer |

|---|---|---|

| (CH₃)₂CuLi | (R)-3,5-Dimethylheptan-4-one | (3S,5R) |

| PhSH, Et₃N | (R)-5-Methyl-3-(phenylthio)heptan-4-one | (3R,5R) |

| CH₂(CO₂Et)₂, NaOEt | Ethyl 2-((R)-2-methyl-4-oxooctan-3-yl)malonate | (3S,5'R) |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

As an α,β-unsaturated ketone, (R)-5-Methyl-2-hepten-4-one can function as an electron-deficient alkene component (a dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. When reacting with a diene, the chiral center at C5 directs the diene to add to one of the two faces of the alkene, resulting in the formation of diastereomeric cyclic products.

The endo/exo selectivity of the Diels-Alder reaction is governed by secondary orbital interactions, while the facial selectivity (diastereoselectivity) is controlled by the steric hindrance imposed by the C5 stereocenter. This allows for the construction of complex, stereochemically rich six-membered rings in a predictable manner. While less common, photochemical [2+2] cycloadditions with other alkenes are also possible, yielding cyclobutane (B1203170) rings with stereochemical outcomes influenced by the chiral substrate.

| Diene | Expected Product Type | Predicted Major Diastereomer |

|---|---|---|

| Cyclopentadiene | Bicyclic Ketone | Product from attack on the less hindered face |

| Isoprene | Substituted Cyclohexene | Product from attack on the less hindered face |

Oxidation and Reduction Pathways

The enone moiety of (R)-5-methyl-2-hepten-4-one allows for selective oxidation and reduction reactions at either the olefinic or the carbonyl group, depending on the reagents and reaction conditions employed.

Oxidation:

The electron-rich double bond and the carbonyl group are both susceptible to oxidation. Common oxidation reactions for α,β-unsaturated ketones include epoxidation and Baeyer-Villiger oxidation.

Epoxidation: The carbon-carbon double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. The stereochemistry of the resulting epoxide can often be influenced by the chirality of the starting material and the reaction conditions.

Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For (R)-5-methyl-2-hepten-4-one, the migration of the larger alkyl group is generally favored.

| Oxidation Reaction | Reagent Example | Product Type |

| Epoxidation | m-CPBA | Epoxide |

| Baeyer-Villiger Oxidation | Peroxyacetic acid | Ester |

Reduction:

The reduction of α,β-unsaturated ketones like (R)-5-methyl-2-hepten-4-one can yield a variety of products, including saturated ketones, allylic alcohols, and saturated alcohols. The outcome is highly dependent on the choice of reducing agent and reaction parameters.

1,2-Reduction (Direct Addition): This pathway involves the addition of a hydride to the carbonyl carbon, leading to the formation of an allylic alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) can effect this transformation. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃), is known to favor 1,2-reduction over conjugate addition.

1,4-Reduction (Conjugate Addition): In this mechanism, a hydride is added to the β-carbon of the double bond, resulting in the formation of an enolate intermediate, which is then protonated to give a saturated ketone. Catalytic hydrogenation is a common method for achieving conjugate reduction.

Complete Reduction: The use of stronger reducing agents or harsher reaction conditions can lead to the reduction of both the double bond and the carbonyl group, yielding a saturated alcohol.

| Reduction Pathway | Reagent Example | Primary Product |

| 1,2-Reduction | NaBH₄, CeCl₃ | (R)-5-Methyl-2-hepten-4-ol |

| 1,4-Reduction | H₂, Pd/C | (R)-5-Methylheptan-4-one |

| Complete Reduction | LiAlH₄ | (R)-5-Methylheptan-4-ol |

Derivatization Strategies for Chemical Functionalization and Elaboration

The versatile reactivity of the enone system in (R)-5-methyl-2-hepten-4-one provides numerous opportunities for its derivatization, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Reactions at the Carbonyl Group:

The carbonyl group can undergo a range of nucleophilic addition reactions, leading to a variety of derivatives.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a new carbon-carbon double bond, extending the carbon skeleton of the molecule.

Grignard and Organolithium Reactions: The addition of organometallic reagents to the carbonyl carbon results in the formation of tertiary alcohols.

Reactions involving the Enone System:

The conjugated system allows for reactions that functionalize the molecule at various positions.

Michael Addition: The conjugate addition of nucleophiles to the β-carbon is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including enolates, amines, and thiols, can be employed.

Diels-Alder Reaction: The double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of cyclic structures.

Radical Additions: Free radical reactions can also be utilized to functionalize the enone, often with regioselectivity at the β-position.

These derivatization strategies are crucial for the synthesis of analogs of (R)-5-methyl-2-hepten-4-one, which can be used to explore structure-activity relationships in various contexts, including fragrance chemistry and medicinal research.

| Derivatization Strategy | Reagent Type | Resulting Functional Group/Structure |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |

| Michael Addition | Nucleophile (e.g., enolate) | 1,5-Dicarbonyl compound |

| Diels-Alder Reaction | Conjugated diene | Cyclohexene derivative |

Computational Chemistry and Theoretical Studies of R 5 Methyl 2 Hepten 4 One

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The biological activity and chemical reactivity of a flexible molecule like (R)-5-Methyl-2-hepten-4-one are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to map the potential energy surface that governs their interconversion.

Molecular mechanics (MM) methods, employing classical force fields, offer a rapid means to explore the vast conformational space of a molecule. For an acyclic enone, key degrees of freedom include rotations around the C-C single bonds. A systematic search or stochastic methods like Monte Carlo simulations can generate a multitude of possible conformations. Subsequent energy minimization identifies the low-energy conformers.

Quantum chemistry methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers initially identified by molecular mechanics. A typical workflow involves optimizing the geometry of each unique conformer at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-31G*) and calculating their corresponding energies.

For α,β-unsaturated ketones, the relative orientation of the carbonyl group and the C=C double bond gives rise to s-cis and s-trans planar or nearly planar conformations, which are often the most stable due to π-system conjugation. The steric hindrance between the substituents on the chiral center and the rest of the molecule will further influence the conformational preferences.

Table 1: Illustrative Relative Energies of a Few Low-Energy Conformers of (R)-5-Methyl-2-hepten-4-one Calculated at the B3LYP/6-31G Level of Theory.*

| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) |

| 1 (s-trans like) | ~180° | 0.00 |

| 2 (s-cis like) | ~0° | 1.5 - 3.0 |

| 3 (gauche) | ~60° | 3.5 - 5.0 |

Note: The values in this table are illustrative and based on general trends for α,β-unsaturated ketones. Actual values would require specific calculations for (R)-5-Methyl-2-hepten-4-one.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic properties of (R)-5-Methyl-2-hepten-4-one, which govern its reactivity and spectroscopic characteristics. The conjugated π-system of the enone functionality is of particular interest.

The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an α,β-unsaturated ketone, the HOMO is typically associated with the C=C double bond, while the LUMO is centered on the carbonyl group and the β-carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Natural Bond Orbital (NBO) analysis can provide further insights into the bonding and charge distribution within the molecule. This analysis can quantify the extent of π-conjugation and reveal the partial charges on each atom. In (R)-5-Methyl-2-hepten-4-one, the carbonyl oxygen will carry a significant negative charge, while the carbonyl carbon and the β-carbon will have partial positive charges, making them susceptible to nucleophilic attack.

Table 2: Illustrative Calculated Electronic Properties of (R)-5-Methyl-2-hepten-4-one.

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

Note: These values are representative for α,β-unsaturated ketones and would need to be specifically calculated for (R)-5-Methyl-2-hepten-4-one.

Transition State Analysis of Key Reactions Involving the Compound

(R)-5-Methyl-2-hepten-4-one, as an α,β-unsaturated ketone, can undergo several important reactions, with conjugate addition (Michael addition) being a prominent example. ewadirect.com Theoretical chemistry allows for the detailed investigation of the reaction mechanisms, including the identification and characterization of transition states.

Transition state theory is a cornerstone of understanding chemical reactivity. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction rate.

For the Michael addition of a nucleophile to (R)-5-Methyl-2-hepten-4-one, computational methods can be used to model the approach of the nucleophile to the β-carbon, the formation of the new C-C bond, and the subsequent protonation of the resulting enolate. The stereoselectivity of such reactions, which is of paramount importance for chiral molecules, can also be investigated by comparing the activation energies of the transition states leading to different stereoisomeric products.

Table 3: Illustrative Calculated Activation Energies for the Michael Addition of a Simple Nucleophile to (R)-5-Methyl-2-hepten-4-one.

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | 15 - 25 |

| Activation Energy | 15 - 25 |

| Energy of Products | -10 to -20 |

Note: The values presented are for illustrative purposes and would vary depending on the specific nucleophile and reaction conditions.

Molecular Dynamics Simulations for Reactivity Prediction and Solvation Effects

While quantum chemical calculations provide valuable information about molecules in the gas phase, most chemical and biological processes occur in solution. Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in a condensed phase, explicitly accounting for the effects of the solvent.

In an MD simulation, the motion of the solute and solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of (R)-5-Methyl-2-hepten-4-one in a specific solvent and the study of how the solvent molecules arrange themselves around the solute.

Solvation can have a significant impact on the relative energies of different conformers and on the activation energies of reactions. For instance, polar solvents are likely to stabilize conformers with a larger dipole moment. In the context of reactivity, MD simulations can be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the reacting part of the system is treated with quantum mechanics, while the surrounding solvent is treated with molecular mechanics. This allows for the study of reaction mechanisms in a realistic solvent environment.

Stereochemical Assignment and Chiroptical Property Prediction via Theoretical Methods

The absolute configuration of a chiral molecule can be determined by comparing its experimentally measured chiroptical properties with those predicted by theoretical calculations. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such spectroscopic techniques that are exquisitely sensitive to the stereochemistry of a molecule.

By comparing the calculated spectrum for the (R)-enantiomer with the experimental spectrum, the absolute configuration can be assigned. A good match between the signs and relative intensities of the peaks in the theoretical and experimental spectra provides strong evidence for the correctness of the assigned configuration. This combination of experimental spectroscopy and theoretical calculation has become a powerful tool in modern stereochemical analysis. wikipedia.orgbruker.comnih.gov

Origin, Biosynthesis, and Ecological Roles in Natural Systems

Occurrence as a Natural Product

Isolation and Identification from Biological Sources

(R)-5-Methyl-2-hepten-4-one was first identified as the principal flavor compound of hazelnuts in 1989. nih.gov Its isolation is most prominently associated with the fruits of hazel trees, namely Corylus avellana and Corylus maxima. nih.govbris.ac.uk The natural form of the compound exists as a mixture of its two enantiomers, (R)- and (S)-5-methyl-2-hepten-4-one. nih.gov While both are present, there is typically a slight excess of the (S)-isomer found in nature. bris.ac.uk The precise enantiomeric ratio can be influenced by the extraction conditions used during its isolation. bris.ac.uk

The two enantiomers possess distinct sensory profiles. The (R)-enantiomer is described as having notes of butter and chocolate. bris.ac.uk In contrast, the (+)-(E,S)-isomer has a more fatty and metallic smell. bris.ac.uk The odor threshold of the (S)-isomer is reportedly ten times lower than that of the (R)-isomer, indicating it has a stronger aroma impact. bris.ac.uk Beyond hazelnuts, this compound has also been identified as a natural component in hops. researchgate.net

Distribution Across Biological Species or Habitats

The primary and most well-documented source of 5-methyl-2-hepten-4-one (B146534) is the hazelnut plant (Corylus genus). nih.gov Its presence is fundamental to the authentic flavor profile of hazelnut-derived products, including oils and pastes. researchgate.net The concentration and enantiomeric distribution of the compound can vary between different hazelnut cultivars and geographical origins, making it a potential marker for authenticating the source of high-quality hazelnuts. nih.govfrontiersin.orgnih.gov For instance, studies on the volatilome of Corylus avellana L. from Italian and Georgian origins have shown that the enantiomeric composition can be a discriminating factor for origin authentication. nih.gov Roasting the nuts significantly increases the absolute amount of both the (R)- and (S)-enantiomers. nih.gov

The table below summarizes the key biological sources where (R)-5-Methyl-2-hepten-4-one has been identified.

| Biological Source | Species Name | Common Name |

| Plant | Corylus avellana | Hazelnut |

| Plant | Corylus maxima | Hazelnut |

| Plant | Humulus lupulus | Hops |

Proposed Biosynthetic Pathways

Enzymatic Steps and Elucidation of Key Intermediates

While the complete biosynthetic pathway within the hazelnut plant has not been fully elucidated, a biocatalytic route for the synthesis of 5-methyl-2-hepten-4-one has been proposed, outlining a potential multi-enzyme cascade. researchgate.net This pathway provides a model for its potential formation in natural systems.

The proposed synthesis begins with two amino acid precursors: D-Isoleucine (D-Ile) and L-Threonine (L-Thr). researchgate.net

Initial Conversion of Precursors : The amino acids are first converted into their corresponding keto acids. D-Isoleucine is converted by a D-amino acid oxidase (DAAO), and L-Threonine is converted by threonine deaminase (ThrDH). researchgate.net These enzymatic reactions yield 3-methyl-2-oxopentanoic acid and α-ketobutyric acid, respectively. researchgate.netresearchgate.net

Key C-C Ligation : The most critical step is the carbon-carbon bond formation between the derivatives of the two initial keto acids. This reaction is catalyzed by a regioselective transketolase (TK), an enzyme that can be sourced from organisms such as Geobacillus stearothermophilus. researchgate.net The transketolase facilitates a C-C cross-coupling reaction, ligating a C3 precursor (from L-Threonine) and a C4 precursor (from D-Isoleucine) to form a C7 acyloin compound. researchgate.netresearchgate.net

Formation of the Precursor : The ligation step results in the key intermediate, 3-hydroxy-5-methyl-heptan-4-one. researchgate.netresearchgate.net

Final Dehydration Step : The final step to produce 5-methyl-2-hepten-4-one is the dehydration of the 3-hydroxy-5-methyl-heptan-4-one precursor. researchgate.net

The table below outlines the key enzymatic steps and intermediates in this proposed pathway.

| Step | Precursor(s) | Key Enzyme(s) | Intermediate(s)/Product(s) |

| 1a | D-Isoleucine | D-amino acid oxidase (DAAO) | 3-Methyl-2-oxopentanoic acid |

| 1b | L-Threonine | Threonine deaminase (ThrDH) | α-Ketobutyric acid |

| 2 | 3-Methyl-2-oxopentanoic acid & α-Ketobutyric acid derivatives | Transketolase (TK) | 3-Hydroxy-5-methyl-heptan-4-one |

| 3 | 3-Hydroxy-5-methyl-heptan-4-one | (Dehydration) | 5-Methyl-2-hepten-4-one |

Genetic Basis of Biosynthesis

The specific genes within Corylus avellana that encode for the enzymes responsible for the biosynthesis of (R)-5-Methyl-2-hepten-4-one have not been detailed in the available scientific literature. The proposed biocatalytic pathway relies on enzymes sourced from various microorganisms, such as D-amino acid oxidase from Rhodotorula gracilis and threonine deaminase and transketolase from bacteria like E. coli and Geobacillus stearothermophilus, respectively, for a potential industrial production route. researchgate.net The biosynthesis of native chiral compounds in plants is often stereo-guided, suggesting a genetic basis for the observed enantiomeric excess, but the specific genes in hazelnut remain an area for further research. frontiersin.orgnih.gov

Role in Chemical Ecology and Interspecies Interactions

The primary ecological role of (R)-5-Methyl-2-hepten-4-one is as a potent flavor and aroma compound, which directly mediates interactions between the hazelnut plant and other organisms. Its strong, nutty scent is a key component of the chemical signature of hazelnuts, serving as an olfactory cue for seed dispersers, including mammals and birds. By attracting these animals, the plant facilitates the transportation of its seeds away from the parent plant, which is crucial for propagation and reducing competition.

While many plant secondary metabolites and volatile organic compounds serve defensive roles against herbivores (allomones) or attract beneficial insects like predators or parasitoids of herbivores (kairomones), such specific functions have not been explicitly documented for (R)-5-Methyl-2-hepten-4-one. Its significance in chemical ecology is therefore understood primarily through its contribution to the flavor and aroma profile that makes the fruit attractive to frugivores and granivores, thereby ensuring seed dispersal.

Pheromonal Activity in Specific Organisms

While many volatile organic compounds serve as chemical messengers, or pheromones, for a variety of organisms, specific evidence detailing the pheromonal activity of (R)-5-Methyl-2-hepten-4-one in non-mammalian species remains limited in currently available research. Pheromones are crucial for communication in many insect species, mediating behaviors such as mating, aggregation, and trail-following. However, dedicated studies identifying (R)-5-Methyl-2-hepten-4-one as a primary or synergistic component of the pheromone blend of any specific insect or other non-mammalian organism have not been prominently reported in the scientific literature.

Plant-Insect Interactions and Defense Mechanisms

Volatile organic compounds are a cornerstone of plant-insect interactions, acting as cues for both herbivores and their natural enemies. Plants produce a diverse array of secondary metabolites, including terpenoids and other volatile compounds, which can act as repellents or toxins to herbivores, or serve to attract predators and parasitoids of those herbivores as an indirect defense mechanism.

Further research is necessary to elucidate the precise function of (R)-5-Methyl-2-hepten-4-one in the complex web of interactions between hazelnut trees and the insect communities they support and defend against.

Microbial Communication and Signaling

The exchange of volatile organic compounds is not limited to the macroscopic world; it is also a fundamental aspect of microbial communication and signaling. Microorganisms, including bacteria and fungi, produce a wide range of VOCs that can influence the behavior and growth of other microbes, as well as interact with plants. These microbial VOCs (mVOCs) can promote plant growth, induce systemic resistance against pathogens, and mediate complex interactions within the soil microbiome.

Currently, there is a scarcity of direct scientific evidence implicating (R)-5-Methyl-2-hepten-4-one in specific microbial communication or signaling pathways. The roles of many individual mVOCs are still being uncovered, and the chemical language of the microbial world is incredibly diverse and complex. While it is known that plant-emitted VOCs can influence the microbial communities on and around them, the specific impact of (R)-5-Methyl-2-hepten-4-one on soil or phyllosphere microbes associated with plants like Corylus avellana has not been extensively studied.

The biosynthesis of filbertone (B1242023) has been achieved through various laboratory syntheses. However, the natural biosynthetic pathway of (R)-5-Methyl-2-hepten-4-one within plants like hazelnut is understood to originate from the shikimate pathway, which is a major route for the production of aromatic compounds in plants. This pathway links carbohydrate metabolism to the synthesis of a wide array of secondary metabolites.

Synthetic Access to Chiral Derivatives and Analogs of R 5 Methyl 2 Hepten 4 One

Design Principles for Stereochemically Defined Analogs

The creation of analogs from a parent natural product like (R)-5-Methyl-2-hepten-4-one is guided by established principles in medicinal and synthetic chemistry. These strategies allow for the systematic exploration of chemical space around the core structure to modulate its properties.

One key approach is Structure-Activity Relationship (SAR) studies. For filbertone (B1242023), SAR is primarily focused on its sensory (olfactory) properties. Research has shown that even minor structural modifications to the molecule can significantly alter its characteristic hazelnut aroma. For instance, simple polymethylation can shift the odor profile to notes of eucalyptus, menthol, or camphor. nih.govresearchgate.net This sensitivity underscores the importance of precise, stereochemically controlled synthesis to probe the specific molecular features responsible for its bioactivity.

Broader strategies for analog design include:

Diverted Total Synthesis (DTS): This involves intercepting intermediates along a known total synthesis route of the parent molecule and diverting them towards the synthesis of analogs. This is an efficient method for creating derivatives with modifications at various positions.